![molecular formula C18H20Cl2N2O B14600446 {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene CAS No. 59190-83-9](/img/structure/B14600446.png)
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene is a complex organic compound characterized by its unique structure, which includes chloro, phenyl, and azoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include halogenation, azoxy formation, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions may convert the azoxy group to amine or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or phenyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene has diverse applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: The compound’s reactivity and functional groups make it useful in studying biological processes and interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. Detailed studies are required to elucidate the specific pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chloro-phenyl derivatives and azoxy-containing compounds. Examples are:
- 1-Chloro-2-phenylpropane
- 1-Chloro-2-azoxypropane
- 1-Phenyl-2-azoxypropane
Uniqueness
The uniqueness of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene lies in its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
59190-83-9 |
|---|---|
Fórmula molecular |
C18H20Cl2N2O |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
(1-chloro-1-phenylpropan-2-yl)-(1-chloro-1-phenylpropan-2-yl)imino-oxidoazanium |
InChI |
InChI=1S/C18H20Cl2N2O/c1-13(17(19)15-9-5-3-6-10-15)21-22(23)14(2)18(20)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3 |
Clave InChI |
SFYFIUMOJXVQOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)Cl)N=[N+](C(C)C(C2=CC=CC=C2)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)


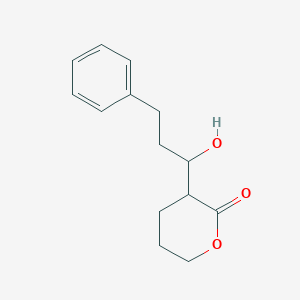

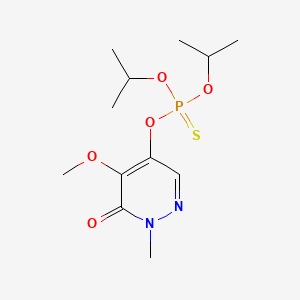


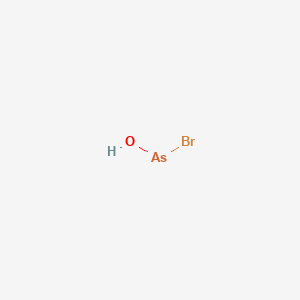
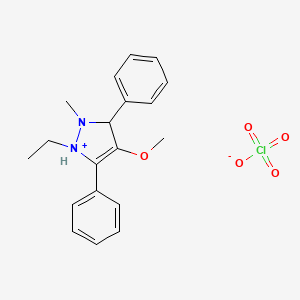
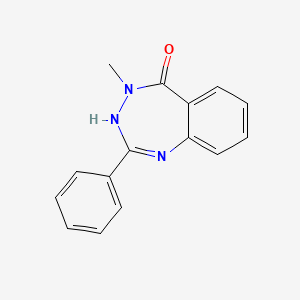
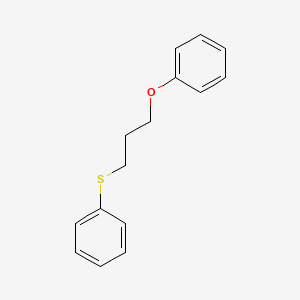
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)

